N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine
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Overview
Description
N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core, which is known for its biological activity, and a thiomorpholine moiety, which can enhance its chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the thiomorpholine and ethylphenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s reactivity and biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and solubility.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine exerts its effects involves interactions with specific molecular targets and pathways. The quinoline core can interact with enzymes and receptors, modulating their activity. The thiomorpholine moiety can enhance these interactions by providing additional binding sites or altering the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives and thiomorpholine-containing molecules. Examples include:
- N-(4-ethylphenyl)-2-(morpholine-4-carbonyl)quinolin-4-amine
- N-(4-ethylphenyl)-2-(piperidine-4-carbonyl)quinolin-4-amine
Uniqueness
N-(4-ethylphenyl)-2-(thiomorpholine-4-carbonyl)quinolin-4-amine stands out due to the presence of both the quinoline and thiomorpholine moieties, which confer unique chemical and biological properties. This combination allows for versatile applications and interactions that may not be achievable with other similar compounds.
Properties
IUPAC Name |
[4-(4-ethylanilino)quinolin-2-yl]-thiomorpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-2-16-7-9-17(10-8-16)23-20-15-21(22(26)25-11-13-27-14-12-25)24-19-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKRLOJKLABGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=CC(=NC3=CC=CC=C32)C(=O)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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